molecular formula C6H7Cl3N2O3S B569064 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate CAS No. 1185733-66-7

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate

Cat. No.: B569064
CAS No.: 1185733-66-7
M. Wt: 293.543
InChI Key: WCIWSABECLBXSL-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves several steps. One common method includes the reaction of sulfuryl chloride with 2,2,2-trichloroethanol to form 2,2,2-trichloroethyl chlorosulfate. This intermediate is then reacted with 2-methylimidazole to produce 2-methylimidazole-1-sulfonate, which is subsequently methylated using Meerwein’s salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include sulfuryl chloride and Meerwein’s salt. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfuryl chloride produces 2,2,2-trichloroethyl chlorosulfate, while methylation with Meerwein’s salt yields 2-methylimidazole-1-sulfonate .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has been studied for its potential as an inhibitor of sulfatases, which are enzymes involved in the hydrolysis of sulfate esters . This inhibition can have therapeutic implications, particularly in the treatment of certain cancers and other diseases. In industry, 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves its interaction with specific molecular targets, such as sulfatases. By inhibiting these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, invasion, migration, and angiogenesis . This inhibition can lead to the modulation of growth factors and cytokines, which are critical in the development and progression of certain diseases.

Comparison with Similar Compounds

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate can be compared with other sulfatase inhibitors, such as biphenyl and biphenyl ether derivatives . While these compounds also inhibit sulfatases, this compound is unique due to its specific structural properties and the presence of the trichloroethylsulfamate group. This group has been identified as a new pharmacophore, enabling potent inhibition of all studied sulfatases . Other similar compounds include monosaccharide sulfamate-based inhibitors, which have shown varying degrees of efficacy in inhibiting sulfatases .

Properties

IUPAC Name

2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIWSABECLBXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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